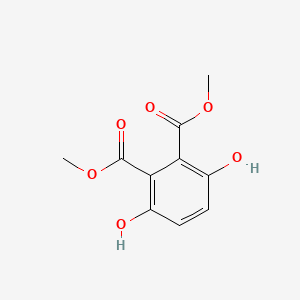
Dimethyl 3,6-dihydroxyphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6-dihydroxyphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring, making it a dihydroxy derivative of dimethyl phthalate. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dihydroxyphthalate can be synthesized through various chemical reactions. One common method involves the esterification of 3,6-dihydroxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,6-dihydroxyphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Dimethyl 3,6-dihydroxyphthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and resins, where its unique chemical properties can enhance the performance of the final product.
Mechanism of Action
The mechanism by which dimethyl 3,6-dihydroxyphthalate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and 3,6-dihydroxyphthalic acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Dimethyl phthalate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.
Di-n-butyl phthalate: Contains butyl groups, making it more hydrophobic and altering its interactions with biological systems.
Uniqueness: Dimethyl 3,6-dihydroxyphthalate is unique due to the presence of hydroxyl groups, which significantly enhance its reactivity and potential applications in various fields. The hydroxyl groups allow for additional chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
7474-92-2 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
dimethyl 3,6-dihydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H10O6/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4,11-12H,1-2H3 |
InChI Key |
NVFVMNBLADPUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















